molecular formula C8H13NO3 B15364057 Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 10080-92-9

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15364057
CAS No.: 10080-92-9
M. Wt: 171.19 g/mol
InChI Key: YFVCDGSSEOJQQP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (CAS: 10080-92-9) is a pyrrolidine derivative characterized by a five-membered lactam ring with a ketone group at position 5, a methyl substituent at position 1, and an ethyl ester at position 3 (Figure 1). This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for developing bioactive molecules targeting diseases such as multiple myeloma .

Properties

CAS No.

10080-92-9

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h6H,3-5H2,1-2H3

InChI Key

YFVCDGSSEOJQQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C

Origin of Product

United States

Scientific Research Applications

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound featuring a pyrrolidine structure, characterized by a five-membered ring containing nitrogen. It has a molecular formula of C8H13NO3C_8H_{13}NO_3 and a molecular weight of approximately 171.19 g/mol. This compound belongs to the oxopyrrolidines, a class known for diverse biological activities and medicinal chemistry applications.

Potential Applications

This compound has potential applications in diverse fields. Research indicates that compounds similar to it exhibit various biological activities, including analgesic and antihypoxic effects. Derivatives of 5-oxopyrrolidine-3-carboxylic acids have demonstrated promising results in pharmacological studies, suggesting potential applications in pain management and hypoxia-related conditions.

  • Pharmaceuticals: It may serve as a lead compound for developing new analgesics or hypoxia treatments due to its biological activity.

Structural Features and Similar Compounds

The compound consists of an ethyl ester group attached to the carboxylic acid at the 3-position, a methyl group at the 1-position, and a ketone functional group at the 5-position. These functional groups contribute to its reactivity and interaction with biological systems. Several compounds share structural similarities with this compound, each possessing unique properties:

Compound NameStructural FeaturesNotable Activities
Mthis compoundSimilar oxopyrrolidine structurePotential analgesic effects
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylateVariation in the position of the carbonyl groupDifferent pharmacological profile
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylateBenzyl substitution at the first positionEnhanced receptor binding affinity

These compounds demonstrate variations in substitution patterns that affect their biological activity and chemical reactivity, highlighting the uniqueness of this compound within this class of chemicals.

Further Research

Mechanism of Action

The mechanism by which Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₉H₁₃NO₃ (calculated molecular weight: 183.20 g/mol).
  • Synthesis: Typically prepared via nucleophilic substitution or hydrogenation reactions. For example, hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel yields related pyrrolidine derivatives .
  • Applications : Investigated for its role in drug discovery, particularly as a scaffold for antitumor agents .

Comparative Analysis with Structural Analogues

Structural and Functional Comparison

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications CAS Number References
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate 1-Me, 3-Et ester, 5-keto 183.20 Antitumor scaffold, intermediate 10080-92-9
Mthis compound 1-Me, 3-Me ester, 5-keto 157.17 Higher volatility, similar bioactivity 59857-86-2
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate 1-Bn, 4-OH, 2-Me, 3-Et ester, 5-keto 277.32 Crystalline solid, strong H-bonding Not specified
Ethyl (1R,3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate 1-(1-PhEt), 3-Et ester, 5-keto 289.34 Chiral synthesis, stereospecific activity 647009-30-1
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate 1-(3-Et ester propyl), 2-Et ester 271.28 Flexible side chain, ester hydrolysis 5447-61-0

Conformational Analysis

  • Ring Puckering : The pyrrolidine ring adopts a twist conformation, as confirmed by X-ray crystallography. The 1-methyl substituent induces slight flattening, while bulkier groups (e.g., benzyl) increase puckering amplitude .
  • Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 4-hydroxy variant) form strong O–H⋯O interactions in the crystal lattice, enhancing thermal stability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic acyl substitution under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsYield/Notes
Hydrolysis NaOH (aq.), reflux1-Methyl-5-oxopyrrolidine-3-carboxylic acid~85%
Aminolysis Primary amines (e.g., NH₃), RT1-Methyl-5-oxopyrrolidine-3-carboxamide derivativesVaries by amine
Alcoholysis Methanol/H₂SO₄, refluxMethyl 1-methyl-5-oxopyrrolidine-3-carboxylate>90%

Kinetic studies indicate that hydrolysis proceeds via a two-step mechanism involving tetrahedral intermediates, with rate constants dependent on solvent polarity.

Reduction of the 5-Oxo Group

The ketone at the 5-position is reducible to a secondary alcohol:

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 0°C1-Methyl-5-hydroxypyrrolidine-3-carboxylatePartial epimerization
LiAlH₄THF, reflux1-Methylpyrrolidine-3-carboxylate (full reduction)>95%

Steric hindrance from the 1-methyl group slows reduction rates compared to unsubstituted analogs.

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under strong acidic or oxidative conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C ruptures the ring, yielding linear γ-aminobutyric acid derivatives.

  • Oxidative Ring Opening : H₂O₂/HOAc generates 3-carboxyglutaramide intermediates, which decarboxylate to form succinimide derivatives .

Condensation and Cyclization

The 5-oxo group participates in condensation reactions:

Reaction PartnerConditionsProductApplication
HydrazinePropan-2-ol, reflux1-Methyl-5-hydrazonopyrrolidine-3-carboxylatePrecursor to heterocycles
AldehydesAcid catalysisSpirocyclic oxazolidinonesBioactive scaffold synthesis

Transesterification

The ethyl ester group exchanges with other alcohols:

AlcoholCatalystProductEfficiency
MethanolH₂SO₄Methyl ester>95%
Benzyl alcoholTi(OiPr)₄Benzyl ester~80%

Biological Interactions

Though primarily a synthetic intermediate, its derivatives show antioxidant activity in DPPH radical scavenging assays (IC₅₀: 12–45 μM) . The ester’s lipophilicity enhances membrane permeability in medicinal chemistry applications.

Key Mechanistic Insights

  • Steric Effects : The 1-methyl group hinders nucleophilic attack at the 3-position, favoring reactivity at the 5-oxo site.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate ester hydrolysis by stabilizing transition states.

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and forming pyrrole byproducts.

This compound’s versatility in forming amides, alcohols, and heterocycles makes it invaluable in pharmaceutical and materials science research .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions using substituted pyrrolidine precursors. Key steps include refluxing in polar aprotic solvents (e.g., methanol or ethanol) with catalysts like methanesulfonic acid. Yield optimization involves controlled temperature gradients (70–90°C) and purification via crystallization or column chromatography . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns protons and carbons in the pyrrolidine ring and ester group. For example, the methyl group at N1 appears as a singlet near δ 2.8–3.2 ppm, while the ester carbonyl resonates at ~170 ppm in 13C NMR .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (MW: 187.2 g/mol) with [M+H]+ peaks. Fragmentation patterns validate the ester and lactam moieties .
  • Infrared (IR) Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (lactam C=O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous, standard precautions apply:

  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves and safety goggles; avoid skin contact to prevent irritation .
  • In case of accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Diastereoselective synthesis methods employ chiral auxiliaries or asymmetric catalysis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized using L-proline-derived catalysts, achieving enantiomeric excess (ee) >90% via kinetic resolution . X-ray crystallography (e.g., SHELXL ) or circular dichroism (CD) validates stereochemical outcomes.

Q. What computational tools predict hydrogen-bonding patterns and conformational stability?

  • Density Functional Theory (DFT) : Models puckering amplitudes and phase angles (Cremer-Pople parameters) for the pyrrolidine ring. For example, the 5-oxo group induces a half-chair conformation with a puckering amplitude (q) of ~0.5 Å .
  • Graph Set Analysis : Identifies hydrogen-bond motifs (e.g., R₂²(8) patterns between lactam C=O and ester groups) using crystallographic data .

Q. How are crystallographic data contradictions resolved during structure refinement?

  • SHELX Suite : SHELXL refines anisotropic displacement parameters (ADPs) and validates bond lengths/angles against the Cambridge Structural Database (CSD) .
  • ORTEP-3 : Visualizes thermal ellipsoids to detect disorder in the methyl or ester groups. For example, torsional angles for the ethyl group are refined using restraints to minimize R-factor discrepancies .

Q. What strategies mitigate byproduct formation in large-scale synthesis?

  • Continuous Flow Reactors : Reduce reaction time and improve heat dissipation, minimizing lactam ring-opening side reactions .
  • High-Performance Liquid Chromatography (HPLC) : Separates regioisomeric byproducts using C18 columns with acetonitrile/water gradients .

Methodological Considerations

Q. How is the compound’s reactivity assessed in medicinal chemistry applications?

  • Structure-Activity Relationship (SAR) Studies : Modify the methyl or ester groups and evaluate bioactivity. For instance, replacing the ethyl ester with a methyl group alters pharmacokinetic properties .
  • Enzyme Inhibition Assays : Test inhibition of proteases or kinases using fluorescence-based assays (e.g., trypsin-like serine proteases) .

Q. What experimental designs validate hydrogen-bonding networks in cocrystals?

  • Powder X-ray Diffraction (PXRD) : Compares experimental and simulated patterns to confirm cocrystal formation .
  • Thermogravimetric Analysis (TGA) : Detects stoichiometric solvent loss, ensuring hydrogen-bond stability up to decomposition temperatures (~200°C) .

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